Benzene, (1,1-dimethyl-2-propyn-1-yl)-
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Overview
Description
“Benzene, (1,1-dimethyl-2-propyn-1-yl)-” is a chemical compound with the molecular formula C11H12 . It has a molecular weight of 144.21 . The CAS number for this compound is 28129-05-7 .
Synthesis Analysis
The synthesis of “Benzene, (1,1-dimethyl-2-propyn-1-yl)-” can be achieved from 2-methyl-2-phenylpropanal and Dimethyl (1-Diazo-2-oxopropyl)phosphonate .Molecular Structure Analysis
The molecular structure of “Benzene, (1,1-dimethyl-2-propyn-1-yl)-” consists of a benzene ring attached to a 1,1-dimethyl-2-propyn-1-yl group .Scientific Research Applications
Structure and Spectroscopy
A study by Li, Geng, He, and Cui (2013) synthesized and characterized 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, employing UV-Vis spectroscopy, infrared spectroscopy, and X-ray diffraction. The research demonstrated the utility of density functional theory (DFT) calculations in understanding the molecular geometry and vibrational frequencies of benzene derivatives (Li et al., 2013).
Photophysical Properties
Müller, Avlasevich, Müllen, and Bardeen (2006) explored the photophysical properties of a covalently linked tetracene dimer, 1,4-bis(tetracen-5-yl)benzene. Their findings suggest that such benzene derivatives exhibit unique fluorescence behaviors, contributing to the understanding of exciton fission and fusion in organic compounds (Müller et al., 2006).
Atmospheric Chemistry
Etzkorn, Klotz, Sørensen, Patroescu, Barnes, Becker, and Platt (1999) focused on the UV and IR absorption cross sections of various monocyclic aromatic hydrocarbons, including benzene derivatives. This study is critical for understanding the environmental impact and atmospheric behavior of these compounds (Etzkorn et al., 1999).
Electronic and Semiconductor Properties
Moral, Garzón-Ruiz, Castro, Canales-Vázquez, and Sancho-García (2017) theoretically studied the electronic properties of 1,4-bis(phenylethynyl)benzene derivatives. Their research provides insights into the potential use of these compounds as organic molecular semiconductors, highlighting their relevance in materials science and electronics (Moral et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
More research is needed to identify potential targets and their roles .
Mode of Action
It’s known that the compound contains a benzene ring, which can participate in aromatic interactions, and an alkyne group, which can undergo various chemical reactions . These properties could potentially influence its interactions with biological targets.
properties
IUPAC Name |
2-methylbut-3-yn-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLRPBYCTLRWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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